molecular formula C3H2F2O4 B072460 Difluoromalonic acid CAS No. 1514-85-8

Difluoromalonic acid

Cat. No. B072460
CAS RN: 1514-85-8
M. Wt: 140.04 g/mol
InChI Key: LIHVFFFGWFBSAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of difluoromalonic acid derivatives involves several methodologies, including electrophilic and nucleophilic fluorination techniques. One notable method is the synthesis of N-substituted diamides of difluoromalonic and tetrafluorosuccinic acids. This process involves new synthetic routes and has been characterized by x-ray structural analysis to understand the molecular structure of the synthesized compounds (Fokin et al., 1989).

Molecular Structure Analysis

The molecular structure of difluoromalonic acid derivatives, such as the N-substituted diamides, is crucial for understanding their reactivity and potential applications. X-ray structural analysis has been utilized to determine the crystal and molecular structures, providing insights into the geometric configuration and electronic environment of these compounds (Fokin et al., 1989).

Chemical Reactions and Properties

Difluoromalonic acid and its derivatives participate in various chemical reactions, offering unique reactivity due to the presence of fluorine atoms. These compounds are involved in selective difluoromethylation and monofluoromethylation reactions, which are critical for introducing fluorine atoms into organic molecules, thereby altering their chemical properties for desired applications (Hu, Zhang, & Wang, 2009).

Scientific Research Applications

  • Inhibition of Oxidation in Bacteria : Difluoromalonic acid and its di-amide have been found to inhibit the oxidation of several organic acids by Pseudomonas aeruginosa, a strain of bacteria. This finding suggests potential applications in controlling bacterial metabolic processes (Bernheim, 1963).

  • Fuel Cell Technology : Research on perfluorosulfonic acid membranes, which are related to difluoromalonic acid, highlights their utility in proton-exchange membrane fuel cells. These membranes serve as the proton transport medium and separator, indicating the importance of such compounds in energy technologies (Eisman, 1990).

  • Selective Difluoromethylation : The selective introduction of fluorine atoms and fluorinated moieties into organic molecules, which is relevant to life science and materials science applications, is an area where compounds like difluoromalonic acid play a crucial role. The addition of difluoromethyl and monofluoromethyl groups to molecules can significantly alter their properties, beneficial for pharmaceuticals and agrochemicals (Hu, Zhang, & Wang, 2009).

  • Chemical Synthesis : Difluoromalonic acid reacts with phosphorus oxychloride to yield difluoromalonyl chloride. Such chemical reactions demonstrate the versatility of difluoromalonic acid in synthetic chemistry, potentially useful for creating various chemical compounds (Fear, Thrower, & Veitch, 2007).

  • N-Substituted Diamides Synthesis : The synthesis of new N-substituted diamides of difluoromalonic and tetrafluorosuccinic acids represents another application in chemical synthesis, further highlighting the compound's role in producing novel chemical entities (Fokin et al., 1989).

properties

IUPAC Name

2,2-difluoropropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F2O4/c4-3(5,1(6)7)2(8)9/h(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHVFFFGWFBSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(=O)O)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435930
Record name Difluoromalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoromalonic acid

CAS RN

1514-85-8
Record name 2,2-Difluoropropanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1514-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difluoromalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name difluoropropanedioic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
DEM Evans, JC Tatlow - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… Henne and DeWitt implied that free difluoromalonic acid was decarboxylated readily even in the cold. … acid series, difluoromalonic acid appears to be similar to them in many respects. …
Number of citations: 17 pubs.rsc.org
AL Henne, EG DeWitt - Journal of the American Chemical Society, 1948 - ACS Publications
… prepared difluoromalonic acid and some … oxidation of the dienegave difluoromalonic acid which, although fairly … demonstrated by oxidation to difluoromalonic acid. It is proposed to use …
Number of citations: 31 pubs.acs.org
JA Kanters, J Kroon - Acta Crystallographica Section B: Structural …, 1972 - scripts.iucr.org
… the molecule of difluoromalonic acid. In order to check the validity of this assumption we undertook the structure analysis of difluoromalonic acid. Experimental Difluoromalonic acid was …
Number of citations: 8 scripts.iucr.org
S Nagase, T Abe, H Baba - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
… Difluoromalonic acid from esters of malonic acid, and perfluorosuccinic acid from esters of succinic acid or maleic acid, were obtained in reasonable yields, while 1,3-propanediol and 1,…
Number of citations: 4 www.journal.csj.jp
F Bernheim - Proceedings of the Society for Experimental …, 1963 - journals.sagepub.com
Difluoromalonic acid and its di-amide inhibit the oxidation of a number of organic acids by a strain of Pseudomonas aeruginosa although no inhibition could be demonstrated in …
Number of citations: 4 journals.sagepub.com
EJP Fear, J Thrower, J Veitch - Journal of Applied Chemistry, 1955 - Wiley Online Library
… Difluoromalonic acid was found to react with phosphorus oxychloride to give difluoromalonyl chloride. Clemmensen reduction of 2-benzoyl-1 : 1 : 2 : 2tetrafluoropropionic acid gave y-…
Number of citations: 18 onlinelibrary.wiley.com
DC England, RV Lindsey Jr… - Journal of the American …, 1958 - ACS Publications
… acids hydrolyzed in fuming sulfuric acid to difluoromalonic acid. … of impurecrystalline difluoromalonic acid. This material was … of theaniline salt of difluoromalonic acid, mp 162-164. …
Number of citations: 17 pubs.acs.org
J Bailey, RG Plevey, JC Tatlow - Journal of fluorine chemistry, 1988 - Elsevier
… Diene XII was regarded as a key intermediate, and so the structure was confirmed by oxidatlve cleavage of the double bonds to give difluoromalonic acid. Spectroscopic parameters …
Number of citations: 7 www.sciencedirect.com
V Sislov - 1970 - spiral.imperial.ac.uk
… This striking difference doe not come from differences in intramolecular interaction: but is probably associated with the s.-.:eci91 structure of the molecular difluoromalonic acid. The acid …
Number of citations: 2 spiral.imperial.ac.uk
EJP Fear, J Thrower, J Veitch - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… These reactions thus provided a most attractive route to difluoromalonic acid. … of the reaction product to diethyl malonate and difluoromalonic acid). The combined filtrate and extract …
Number of citations: 5 pubs.rsc.org

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